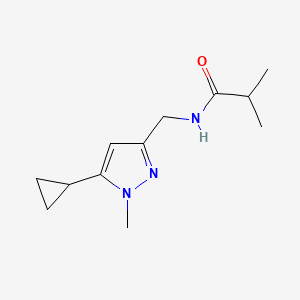
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the class of compounds it belongs to. For example, it might be described as an organic compound belonging to the class of benzamides .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the synthesis was carried out, and the yield of the final product .Molecular Structure Analysis
This would involve using techniques such as X-ray diffraction to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions, and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This would involve looking at properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties .Applications De Recherche Scientifique
Neuroprotective Agents
Research into compounds such as "3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)" has shown promise for neuroprotective effects in patients with cerebral infarction. Clinical evaluations using magnetic resonance imaging (MRI) and proton MR spectroscopy (MRS) have indicated that such compounds can preserve neuronal markers in cerebral infarction, pointing towards their potential in neuroprotection and the treatment of stroke-related injuries (Houkin et al., 1998).
Environmental Exposure to Pesticides
Studies have also explored the environmental exposure to organophosphorus and pyrethroid pesticides, highlighting the widespread chronic exposure among populations. Such research underscores the significance of understanding the impact of chemical compounds on human health, especially in young children, and the need for public health policies regulating their use (Babina et al., 2012).
Pharmacokinetics of Therapeutic Compounds
Investigations into the metabolism, excretion, and pharmacokinetics of compounds like "3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (INCB018424)" offer insights into the absorption, distribution, and elimination of pharmaceuticals in human subjects. These studies provide foundational knowledge for the development and application of new therapeutic agents, highlighting the importance of understanding a compound's behavior in the body to optimize its therapeutic efficacy (Shilling et al., 2010).
Antiviral and Antitumor Applications
Research into compounds with antiviral activity, such as "N-carbamimidoyl-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthamide (BIT225)," has shown significant potential in targeting cellular reservoirs of viruses like HIV-1. These findings suggest the broader applicability of chemical compounds in developing treatments that target specific mechanisms of viral replication and persistence, potentially aiding in the eradication of viruses from the host (Wilkinson et al., 2016).
Mécanisme D'action
Target of Action
The primary target of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)isobutyramide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapy .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
The result of the action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)isobutyramide is likely to be cell cycle arrest due to the inhibition of CDK2 . This can prevent the cell from dividing and potentially lead to cell death, which could be beneficial in the treatment of diseases characterized by uncontrolled cell division, such as cancer .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8(2)12(16)13-7-10-6-11(9-4-5-9)15(3)14-10/h6,8-9H,4-5,7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLOSSJYNFEWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN(C(=C1)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2740605.png)
![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)
![N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2740608.png)
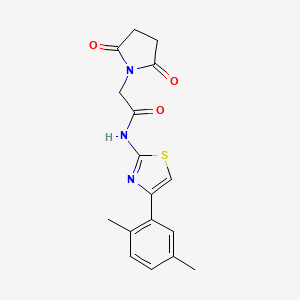
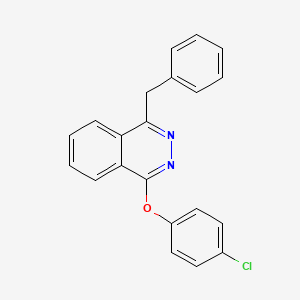

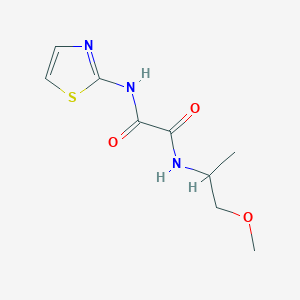
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride](/img/structure/B2740619.png)

![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2740623.png)
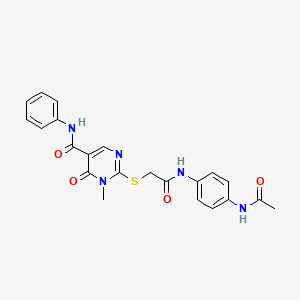
![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2740626.png)

